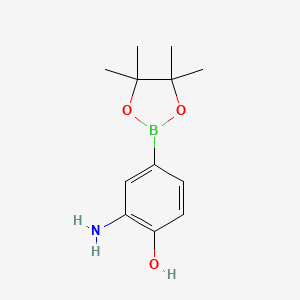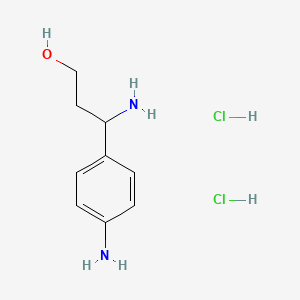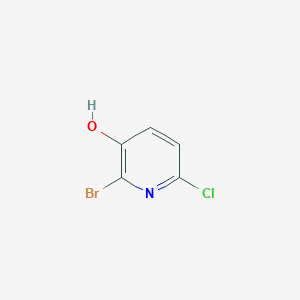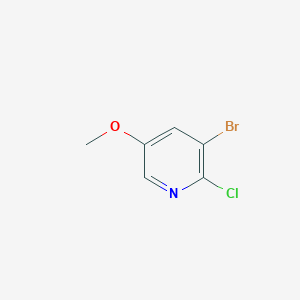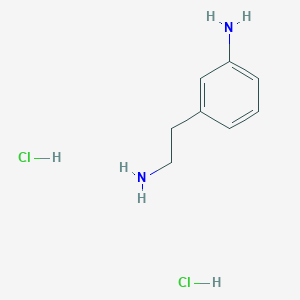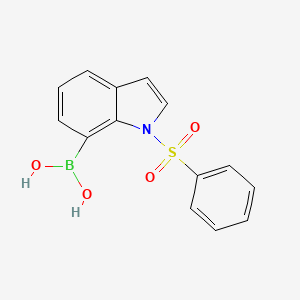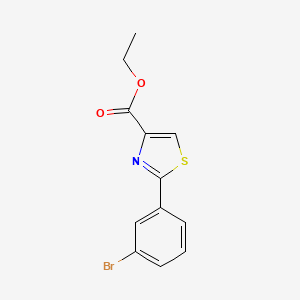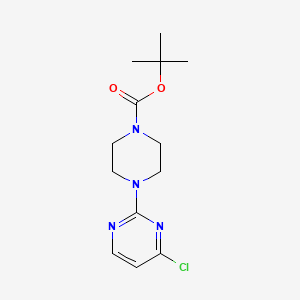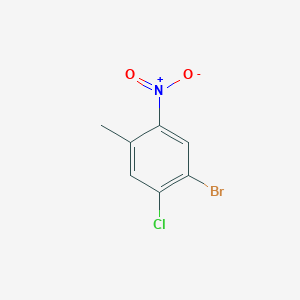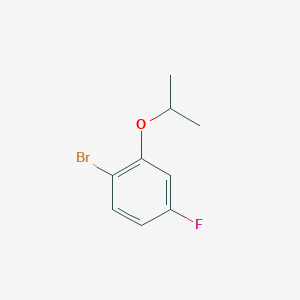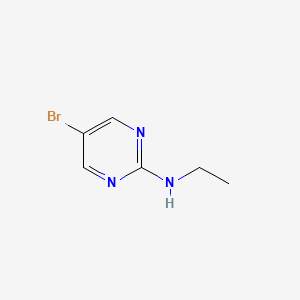![molecular formula C16H16BrN3O2S B1522367 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1112278-50-8](/img/structure/B1522367.png)
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid
Overview
Description
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid, also known as 4-bromophenylsulfonylpyridazin-3-ylpiperidine-3-carboxylic acid, is a compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound is a member of the piperidine class of compounds, which are known for their ability to interact with various biological processes.
Scientific Research Applications
Hydrogen Bonding and Crystal Structure
The research on proton-transfer compounds, involving piperidine derivatives, emphasizes the significance of hydrogen bonding in determining the crystal structures of such compounds. Studies have demonstrated that piperidine, when part of a larger molecular structure, contributes to the formation of complex hydrogen-bonding patterns. These patterns are crucial for understanding the molecular arrangements and interactions within the crystalline phase of various compounds, including those related to 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid. The intricate details of hydrogen bonding can lead to the development of new materials with tailored properties for specific applications (Smith, Wermuth, & Sagatys, 2011).
Synthesis of Novel Compounds
The synthesis of new thieno[2,3-b]pyridines and related compounds incorporating piperidine units showcases the versatility of 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid derivatives in chemical synthesis. These compounds, derived from interactions involving sulfur and nitrogen atoms, highlight the potential for creating a wide range of molecules with varied biological and chemical properties. Such research paves the way for the development of novel therapeutic agents and materials with unique chemical functionalities (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Anticancer and Antiparkinsonian Activities
Investigations into the derivatives of piperidine, as part of larger molecular structures, have demonstrated significant potential in the development of compounds with analgesic and antiparkinsonian activities. Such studies are vital for the pharmaceutical industry, offering insights into new pathways for drug development, especially in addressing pain management and neurodegenerative diseases. The pharmacological evaluation of these compounds provides a foundation for further research into their mechanisms of action and potential therapeutic applications (Amr, Maigali, & Abdulla, 2008).
Molecular Docking and Screening
Research involving the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including piperidine motifs, highlights the importance of molecular docking and in vitro screening techniques. These methods are crucial for identifying compounds with potential antimicrobial and antioxidant activities, providing a rapid and efficient approach to drug discovery. The ability to predict the interaction between newly synthesized molecules and biological targets accelerates the development of drugs with high specificity and efficacy (Flefel et al., 2018).
Vasodilation Properties
The synthesis of new 3-pyridinecarboxylates demonstrates the application of piperidine derivatives in exploring compounds with potential vasodilation properties. Such research is fundamental to the development of new therapeutic agents for cardiovascular diseases, providing insights into the mechanisms of action and potential clinical applications of these compounds. The study of their vasodilation activity could lead to breakthroughs in the treatment of hypertension and related cardiovascular conditions (Girgis et al., 2008).
properties
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-12-3-5-13(6-4-12)23-15-8-7-14(18-19-15)20-9-1-2-11(10-20)16(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPZQIRRKDJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



